

Spectroscopic Data for 1-Acetylpiridine-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1-Acetylpiridine-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Acetylpiridine-4-carbonitrile**, a key building block in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on data from closely related structures, including 1-acetylpiridine and 4-cyanopiperidine. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **1-Acetylpiridine-4-carbonitrile** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Acetylpiridine-4-carbonitrile**. These predictions are derived from the analysis of spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **1-Acetylpiridine-4-carbonitrile**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.8 - 3.6	m	2H	Axial H at C2, C6
~3.2 - 3.0	m	2H	Equatorial H at C2, C6
~2.9 - 2.7	m	1H	H at C4
2.11	s	3H	-C(O)CH ₃
~2.0 - 1.8	m	4H	H at C3, C5

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for **1-Acetylpiriperidine-4-carbonitrile**

Chemical Shift (δ) (ppm)	Assignment
~169	-C=O
~122	-C≡N
~45	C2, C6
~30	C3, C5
~25	C4
~21	-C(O)CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Acetylpiriperidine-4-carbonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2850	Medium-Strong	C-H stretching (aliphatic)
~2245	Medium-Sharp	C≡N stretching (nitrile)
~1640	Strong	C=O stretching (amide)
~1440	Medium	C-H bending

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-Acetylpiridine-4-carbonitrile**

m/z	Interpretation
152	[M] ⁺ (Molecular Ion)
110	[M - CH ₂ CO] ⁺
95	[M - CH ₃ CONH ₂] ⁺
82	[Piperidine ring fragment] ⁺
43	[CH ₃ CO] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Acetylpiridine-4-carbonitrile** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of

scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is used.

Infrared (IR) Spectroscopy

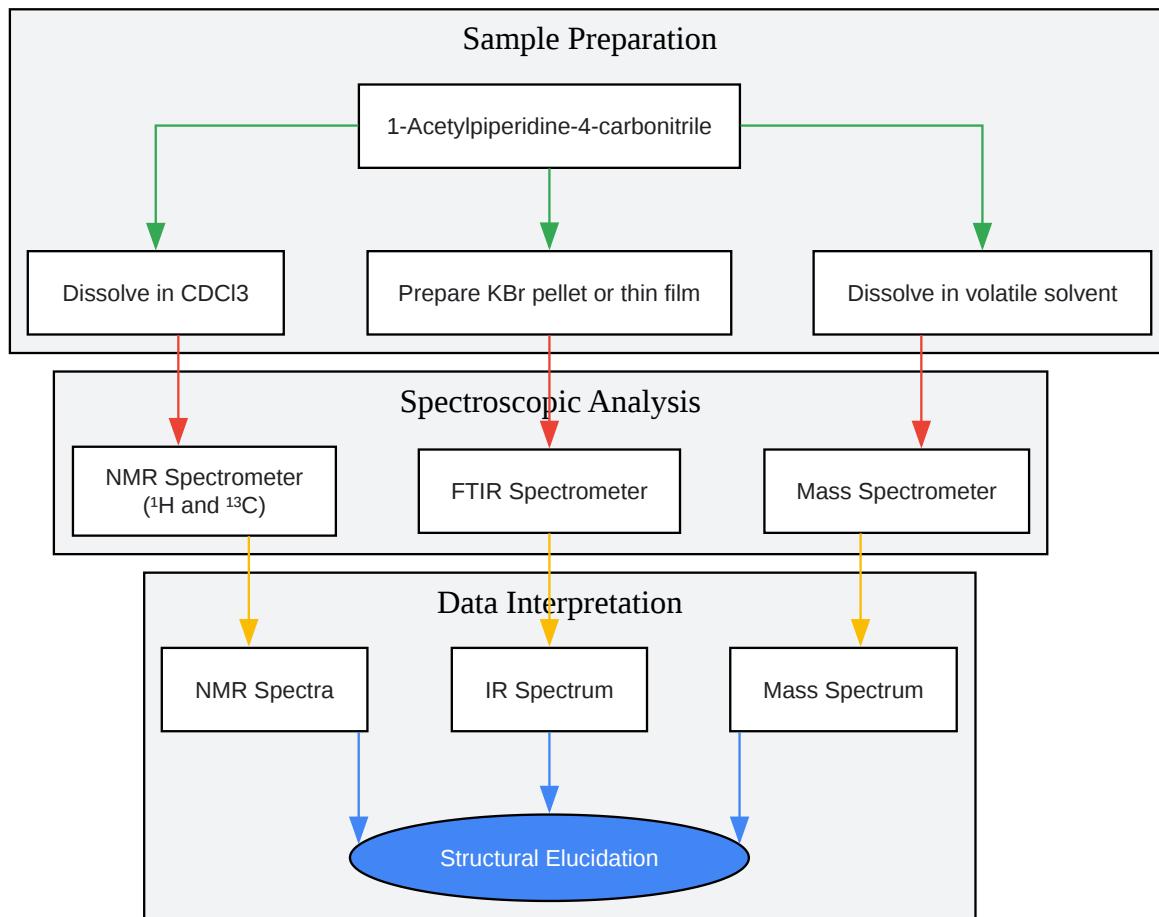
For a solid sample, a small amount of **1-Acetylpiriperidine-4-carbonitrile** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

A dilute solution of **1-Acetylpiriperidine-4-carbonitrile** in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is introduced via a direct insertion probe or a gas chromatograph. The mass spectrum is recorded, typically over a mass-to-charge (m/z) range of 40-400, to observe the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Acetylpiriperidine-4-carbonitrile**.



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Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Data for 1-Acetylpyridine-4-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016962#spectroscopic-data-for-1-acetylpyridine-4-carbonitrile-nmr-ir-ms>

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